For example, N-[(Piperidin-4-yl)methyl]cyclopropanamine analogs have demonstrated activity as GlyT1 inhibitors. [] GlyT1 is a protein responsible for the reuptake of glycine, a neurotransmitter, in the brain. By inhibiting GlyT1, these compounds can increase the levels of glycine in the synaptic cleft, potentially leading to therapeutic benefits in conditions like schizophrenia. []
Development of novel therapeutics: Derivatives of N-[(Piperidin-4-yl)methyl]cyclopropanamine, particularly those incorporating a 3-chloropyridine-4-carboxamide moiety, have shown potential as GlyT1 inhibitors. [] These inhibitors could be valuable in treating neurological and psychiatric disorders such as schizophrenia.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6